pKa Modulation and Intermediate Acidity
4-Chloro-5-hydroxy-2-methylpyridine exhibits a predicted pKa of 6.91±0.10 . This value is approximately 2.5 log units more acidic than the non-chlorinated analog 5-hydroxy-2-methylpyridine (predicted pKa 9.49±0.10) and approximately 2.7 log units more basic than the non-hydroxylated analog 4-chloro-2-methylpyridine (predicted pKa 4.20±0.10) . The presence of the chlorine atom at the 4-position significantly increases the acidity of the 3-hydroxyl group compared to the parent 3-pyridinol scaffold (pKa 8.75) .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.91 ± 0.10 (Predicted) |
| Comparator Or Baseline | 5-Hydroxy-2-methylpyridine: pKa = 9.49 ± 0.10; 4-Chloro-2-methylpyridine: pKa = 4.20 ± 0.10; 3-Pyridinol: pKa = 8.75 (at 20°C) |
| Quantified Difference | 2.58 log units more acidic than 5-hydroxy-2-methylpyridine; 2.71 log units more basic than 4-chloro-2-methylpyridine; 1.84 log units more acidic than 3-pyridinol. |
| Conditions | Predicted values (ACD/Labs); 3-Pyridinol experimental value at 20°C. |
Why This Matters
A pKa near physiological pH (7.4) means this compound will exist in both ionized and neutral forms under biological assay conditions, a property often sought after for optimizing target engagement, solubility, and permeability in drug discovery, unlike its fully ionized or fully neutral analogs.
